"2-(4-Phenylpiperidin-1-yl)ethanamine chemical structure and properties"
"2-(4-Phenylpiperidin-1-yl)ethanamine chemical structure and properties"
An In-depth Technical Guide on 2-(4-Phenylpiperidin-1-yl)ethanamine: Structure, Properties, and Scientific Context
Executive Summary: This document provides a comprehensive technical overview of 2-(4-Phenylpiperidin-1-yl)ethanamine, a molecule belonging to the pharmacologically significant class of 4-phenylpiperidine derivatives. While this specific compound is not extensively documented in public scientific literature, this guide constructs a detailed profile by analyzing its core structure and drawing insights from closely related analogues. We present its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an inferred pharmacological profile. This guide is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of this compound's potential as a novel building block or therapeutic agent.
The 4-phenylpiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] Its rigid structure allows for precise orientation of substituents, leading to specific interactions with various receptors in the central nervous system (CNS). Derivatives of 4-phenylpiperidine are known to exhibit a wide range of pharmacological activities, most notably as opioid analgesics (e.g., pethidine, fentanyl), but also as dopamine receptor antagonists (e.g., haloperidol) and selective serotonin reuptake inhibitors (e.g., paroxetine).[1][2] The nature of the substituent on the piperidine nitrogen is a key determinant of the compound's pharmacological profile and potency.[3][4]
Chemical Structure and Identification
2-(4-Phenylpiperidin-1-yl)ethanamine incorporates the foundational 4-phenylpiperidine core, N-substituted with a flexible ethanamine side chain. This combination of a rigid phenylpiperidine and a primary amine-containing linker suggests potential for diverse biological interactions.
Chemical Structure
Caption: Chemical structure of 2-(4-Phenylpiperidin-1-yl)ethanamine.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-Phenylpiperidin-1-yl)ethan-1-amine |
| Molecular Formula | C₁₃H₂₀N₂ |
| SMILES | C1CC(CCN1CCN)C2=CC=CC=C2 |
| InChI | InChI=1S/C13H20N2/c14-9-8-15-10-6-13(7-11-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |
| InChIKey | YZJFVFIGASQGTP-UHFFFAOYSA-N |
| CAS Number | Not readily available in public databases. |
Physicochemical Properties (Predicted)
The following properties are estimated based on the compound's structure and data from similar molecules. These values are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Source/Basis |
| Molecular Weight | 204.31 g/mol | Calculated |
| XLogP3 | 1.7 | PubChem (CID 12447268)[5] |
| Hydrogen Bond Donor Count | 1 | PubChem (CID 12447268)[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 12447268)[5] |
| Rotatable Bond Count | 3 | PubChem (CID 12447268)[5] |
| Topological Polar Surface Area | 29.3 Ų | PubChem (CID 12447268)[5] |
| pKa (most basic) | ~9.5-10.5 (primary amine) | Inferred from similar alkylamines |
Synthesis and Manufacturing
The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanamine can be logically achieved through the N-alkylation of the parent 4-phenylpiperidine scaffold. A common and effective method involves the reaction of 4-phenylpiperidine with a protected 2-aminoethyl electrophile, followed by deprotection.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 2-(4-Phenylpiperidin-1-yl)ethanamine.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-Phenylpiperidin-1-yl)ethanamine from 4-phenylpiperidine.
Part A: Synthesis of tert-butyl (2-bromoethyl)carbamate (Boc-protected electrophile)
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Reaction Setup: In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrobromide salt.
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Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
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Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product.
Part B: N-Alkylation of 4-Phenylpiperidine
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Reaction Setup: Combine 4-phenylpiperidine (1.0 eq)[6], tert-butyl (2-bromoethyl)carbamate (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq) in acetonitrile (ACN).
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Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude tert-butyl (2-(4-phenylpiperidin-1-yl)ethyl)carbamate.
Part C: Boc Deprotection and Final Product Isolation
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Reaction Setup: Dissolve the crude product from Part B in DCM and cool to 0 °C.
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Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Alternatively, use a solution of 4M HCl in 1,4-dioxane.
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Reaction: Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
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Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 2M NaOH.
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Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-(4-Phenylpiperidin-1-yl)ethanamine, as a free base.
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Purification: The crude product can be further purified by column chromatography on silica gel or by conversion to a hydrochloride salt and recrystallization.
Inferred Pharmacological Profile
The pharmacological activity of 2-(4-Phenylpiperidin-1-yl)ethanamine has not been explicitly reported. However, based on its structural similarity to known psychoactive compounds, an informed hypothesis can be formulated.
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Opioid Receptor Activity: The 4-phenylpiperidine core is a classic feature of many potent opioid agonists, including fentanyl and meperidine.[1] The N-substituent is critical for modulating this activity. While the simple ethanamine group differs from the N-phenethyl group of fentanyl, some opioid activity cannot be ruled out and would require experimental validation.
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Sigma (σ) Receptor Binding: The 4-phenylpiperidine moiety is also a known pharmacophore for sigma receptors.[3] Haloperidol and other derivatives containing this scaffold show high affinity for these receptors.[3] A series of novel σ₁ receptor ligands have been developed based on a 4-(2-aminoethyl)piperidine scaffold, suggesting our target compound may also interact with these receptors.[7]
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Dopamine and Serotonin Receptor Activity: Modifications to the 4-phenylpiperidine structure have led to compounds with high affinity for dopamine D₂ receptors.[5] The ethanamine side chain could potentially interact with monoamine transporters or receptors, though this is more speculative.
Analytical Methodologies
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the connectivity of the phenyl, piperidine, and ethanamine moieties.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling
As a novel chemical entity with a potential CNS-active profile, 2-(4-Phenylpiperidin-1-yl)ethanamine should be handled with caution.
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GHS Hazard Classification (Predicted): Based on similar primary amines and piperidine derivatives, it may be classified as:
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Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Applications in Research and Drug Development
2-(4-Phenylpiperidin-1-yl)ethanamine represents a valuable, yet underexplored, chemical entity. Its potential applications include:
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Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle for further derivatization, enabling the creation of a library of novel compounds for high-throughput screening.
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Fragment for PROTACs and Linker Chemistry: The molecule could serve as a linker or a ligand-binding fragment in the development of PROteolysis TArgeting Chimeras (PROTACs) and other bifunctional molecules.[9]
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Tool Compound for Pharmacological Research: If it exhibits selective affinity for a particular receptor (e.g., opioid, sigma), it could be developed as a research tool to probe receptor function.
Conclusion
2-(4-Phenylpiperidin-1-yl)ethanamine is a structurally intriguing molecule that stands at the intersection of several pharmacologically important chemical classes. While specific experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological activities. Its dual features—a rigid, CNS-privileged core and a reactive primary amine—make it a compelling candidate for further investigation in the fields of medicinal chemistry and chemical biology.
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